2-bromo-4-(2-bromoethyl)-1-methoxybenzene
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Overview
Description
2-bromo-4-(2-bromoethyl)-1-methoxybenzene: is an organic compound that belongs to the class of aromatic compounds known as bromobenzenes. This compound features a benzene ring substituted with two bromine atoms and a methoxy group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 1-methoxy-4-ethylbenzene: The synthesis of 2-bromo-4-(2-bromoethyl)-1-methoxybenzene can be achieved through the bromination of 1-methoxy-4-ethylbenzene.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-bromo-4-(2-bromoethyl)-1-methoxybenzene can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed:
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-bromo-4-(2-bromoethyl)-1-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of brominated aromatic compounds on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-(2-bromoethyl)-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
2-bromo-4-methyl-1-methoxybenzene: Similar structure but with a methyl group instead of a bromoethyl group.
4-bromo-1-methoxy-2-(2-bromoethyl)benzene: Similar structure but with different positions of the substituents.
2-bromo-4-(2-chloroethyl)-1-methoxybenzene: Similar structure but with a chlorine atom instead of a bromine atom on the ethyl group.
Uniqueness:
Reactivity: The presence of two bromine atoms and a methoxy group in 2-bromo-4-(2-bromoethyl)-1-methoxybenzene makes it highly reactive in electrophilic and nucleophilic substitution reactions.
Versatility: The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
860584-79-8 |
---|---|
Molecular Formula |
C9H10Br2O |
Molecular Weight |
294 |
Purity |
95 |
Origin of Product |
United States |
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